2,2-Propanediamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

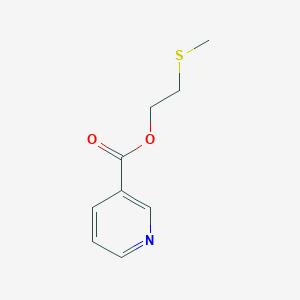

2,2-Propanediamine, also known as N,N'-diisopropylethylenediamine (DIPEA), is a commonly used organic base in synthetic chemistry. It is a colorless liquid with a pungent odor and is highly soluble in water and organic solvents. DIPEA is widely used in various chemical reactions due to its excellent basic properties and low toxicity.

Aplicaciones Científicas De Investigación

Antiviral Activity and Interferon Stimulation : N,N-Dioctadecyl-N′,N′-Bis(2-Hydroxyethyl) Propanediamine has demonstrated antiviral properties and the ability to stimulate interferon in mice. It showed protection against lethal infections with encephalomyocarditis and Semliki Forest viruses, as well as suppression of pox formation by vaccinia infection (Hoffman et al., 1973).

Therapeutic Potential Against Genital Herpes : This compound has also been used therapeutically and prophylactically to treat genital herpes simplex virus type 2 (HSV-2) infections in guinea pigs. Its application resulted in a significant decrease in the incidence of clinical lesions (Zheng et al., 1983).

Influence on Metal Complex Structures : Modifications in the structure of 1,3-propanediamine, like the introduction of methyl substituents, can influence the structural characteristics of corresponding metal complexes. Such changes can affect the coordination and geometry of metal complexes (Đurić et al., 2020).

Synthesis of Radioprotective Agents : Derivatives of 1,3-propanediamine, like N-(2-acetylthioethyl)-1,3-propanediamine, have been synthesized and evaluated for their potential radioprotective properties in mice, although they did not exhibit significant activity (Oiry et al., 1995).

Catalytic Oxidative Carbonylation : The catalytic oxidative carbonylation of primary and secondary diamines, including 1,3-propanediamine, has been studied, offering potential pathways in organic synthesis (Qian et al., 1999).

Catalytic Synthesis : There is ongoing progress in the catalytic synthesis of 1,2-Propanediamine from various sources, demonstrating the industrial relevance of propanediamine derivatives (Yu Qin-we, 2015).

Thermodynamic Properties : The thermodynamic properties of alkanediamines, including propanediamine, have been extensively studied, providing valuable data for practical thermochemical calculations (Verevkin et al., 2015).

Propiedades

Número CAS |

107240-00-6 |

|---|---|

Nombre del producto |

2,2-Propanediamine |

Fórmula molecular |

C3H10N2 |

Peso molecular |

74.13 g/mol |

Nombre IUPAC |

propane-2,2-diamine |

InChI |

InChI=1S/C3H10N2/c1-3(2,4)5/h4-5H2,1-2H3 |

Clave InChI |

ZNZJJSYHZBXQSM-UHFFFAOYSA-N |

SMILES |

CC(C)(N)N |

SMILES canónico |

CC(C)(N)N |

Otros números CAS |

107240-00-6 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-[4-[2-[4-[3-(Oxiran-2-ylmethoxy)propoxy]phenyl]propan-2-yl]phenoxy]propoxymethyl]oxirane](/img/structure/B17215.png)

![(E)-2,2-dimethyl-7-[methyl(naphthalen-1-ylmethyl)amino]hept-5-en-3-ynoic acid](/img/structure/B17229.png)